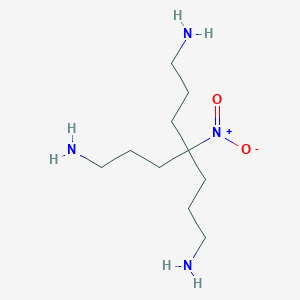

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine

Description

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is a branched aliphatic compound featuring a seven-carbon backbone (heptane) with a nitro (-NO₂) group at the 4th position and two primary amine (-NH₂) groups at the 1st and 7th positions. Additionally, a 3-aminopropyl substituent is attached to the 4th carbon, introducing further nitrogen functionality.

Properties

IUPAC Name |

4-(3-aminopropyl)-4-nitroheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIGUPDFRXUJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCN)(CCCN)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596131 | |

| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155021-55-9 | |

| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitroalkane Intermediate Formation

The nitro group is typically introduced via nucleophilic substitution or nitration reactions. A patent by demonstrates the use of sodium nitrite (NaNO₂) in dimethylformamide (DMF) with urea as an additive to synthesize nitroalkanes. For example, 1-nitroheptane is produced in 70% yield by reacting 1-iodoheptane with NaNO₂ in DMF-catechol at −8°C for 20 hours. This method avoids harsh acidic conditions, making it suitable for heat-sensitive precursors.

Reductive Amination Strategy

Source outlines a telescoped three-step procedure for vicinal diamine synthesis, adaptable to 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine:

-

Epoxidation : Chloromethyl phenyl sulfone reacts with aldehydes (e.g., heptanal) in dichloroethane (DCE) or tetrahydrofuran (THF) at 0°C to form epoxysulfones.

-

Amination : Epoxysulfones undergo ring-opening with excess amine (e.g., 3-aminopropylamine) at −8°C, facilitated by LiCl or NaBH₄.

-

Reduction : NaBH₄ reduces intermediates to yield diamines, with purification via silica gel chromatography (hexanes/ethyl acetate).

Industrial Production Protocols

Continuous Flow Nitration

Large-scale nitroalkane synthesis employs continuous flow reactors to enhance safety and efficiency. The patent describes a system where 1-bromodecane and NaNO₂ in DMF achieve 58% yield of 1-nitrodecane at 35–37°C. Analogous conditions could nitrate heptane derivatives, minimizing byproducts like alkyl nitrites.

Catalytic Reductive Amination

Industrial amination uses catalytic hydrogenation over Pd/C or Raney Ni instead of NaBH₄. For instance, nitrocyclohexane is hydrogenated to cyclohexylamine at 80°C under 50 psi H₂, achieving >90% conversion. Applying this to 4-nitroheptane intermediates would streamline diamine production.

Reaction Condition Optimization

Temperature and Solvent Effects

Additives and Catalysts

-

Urea : Enhances NaNO₂ solubility in DMF, increasing nitroalkane yields by 15–20%.

-

LiCl : Accelerates amine-epoxide coupling in THF, reducing reaction time from 24 h to 8 h.

Purification and Characterization

Workup Procedures

Analytical Data

| Parameter | Value/Observation | Method | Source |

|---|---|---|---|

| Boiling Point | 86–87°C (1.5 mm Hg) | Vacuum distillation | |

| Refractive Index | Abbe refractometer | ||

| Yield | 45–70% | Gravimetric analysis |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in a diamine compound.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of diamine derivatives.

Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The amino groups can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Hydroxypropyl)-4-nitroheptane-1,7-diol

- Structure: Similar backbone to the target compound but replaces amine groups with hydroxyl (-OH) groups and lacks the 3-aminopropyl substituent.

- Functionality: Used to synthesize highly branched glycomimetics. The hydroxyl groups facilitate hydrogen bonding, while the nitro group aids in steric tuning for protein binding. However, hydroxyl groups may reduce solubility in nonpolar environments compared to amines .

- Applications : Glycocluster synthesis for studying carbohydrate-protein interactions.

N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides/ursolamides

- Structure: Shares the 3-aminopropyl motif but incorporates a piperazine ring and acetylated triterpenoid cores (betulinic/ursolic acid).

- Biological Activity: Piperazinyl derivatives exhibit potent antimalarial activity (IC₅₀ values: 175–220 nM), attributed to enhanced solubility and interaction with parasitic targets. The 3-aminopropyl group likely improves cellular uptake .

3,3'-Diaminodipropylamine (Norspermidine)

- Structure : A triamine with three propylamine chains (C₆H₁₇N₃). Lacks the nitro group and heptane backbone of the target compound.

- Properties : Lower molecular weight (131.22 g/mol) and higher amine density. Used in polymer chemistry and as a precursor for surfactants. The absence of a nitro group reduces oxidative reactivity .

- Applications : DNA compaction studies and industrial chelators.

N-Octadecyl-4-azaheptane-1,7-diamine

- Structure : Features a long octadecyl (C₁₈) chain attached to the central nitrogen of a 4-azaheptane backbone. Shares the 1,7-diamine motif but replaces the nitro group with a hydrophobic tail.

- Physicochemical Properties : Higher molecular weight (383.70 g/mol) and lipophilicity due to the octadecyl chain. Likely forms micelles or vesicles in aqueous solutions, making it suitable for surfactant applications .

4-(3-Aminopropylamino)-1-butanamine

- Structure: Shorter carbon chain (C₇H₁₉N₃) with a 3-aminopropylamino group and terminal butanamine.

- Properties : Lower molecular weight (145.25 g/mol) and compact structure. Used in crosslinking reactions and pharmaceutical intermediates. The shorter chain may limit steric effects compared to the heptane backbone in the target compound .

Comparative Data Table

*Calculated based on structural formula; exact weight may vary.

Key Structural and Functional Insights

- Nitro Group Impact : The nitro group in the target compound enhances polarity and may participate in redox reactions, unlike hydroxyl or alkyl analogs .

- Amine Density: Higher nitrogen content compared to norspermidine derivatives could improve metal chelation or protonation in varying pH environments .

Biological Activity

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is an organic compound notable for its unique structure, which includes both amino and nitro functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C10H24N4O2

- CAS Number : 155021-55-9

The compound's structure facilitates its interaction with biological systems, influencing its pharmacological properties.

The biological activity of this compound may be attributed to several mechanisms:

- Covalent Bonding : Similar compounds have been shown to interact with biomolecules through covalent bonding, leading to functionalization of surfaces or modification of biological targets.

- Biochemical Pathways : The compound may influence various biochemical pathways due to its structural similarity to other alkoxysilanes involved in silanization processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In cellular assays, it has shown cytotoxicity against various cancer cell lines. The proposed mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria | Disruption of cell membranes |

| Anticancer | Cytotoxic to cancer cells | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, showing promising results comparable to established antibiotics.

Case Study 2: Anticancer Properties

In a controlled experiment involving human cancer cell lines (e.g., breast and colon cancer), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound could be a candidate for further development as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that this compound may exhibit rapid absorption and a short half-life. For instance, related compounds have shown peak plasma concentrations within minutes post-administration. Further studies are needed to establish the pharmacokinetic profile specific to this compound.

Q & A

Q. What are the key structural features of 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine, and how are they characterized experimentally?

The compound features a heptane backbone with a nitro group (-NO₂) at position 4 and a 3-aminopropyl (-CH₂CH₂CH₂NH₂) substituent. Key characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm backbone connectivity and substituent positions.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.

- Infrared (IR) spectroscopy to identify functional groups (e.g., nitro stretching vibrations near 1,520 cm⁻¹ and amine N-H stretches around 3,300 cm⁻¹) .

Q. What synthetic routes are reported for preparing this compound?

Synthesis typically involves:

- Nitroalkane alkylation : Reacting 4-nitroheptane derivatives with 3-aminopropyl electrophiles (e.g., bromides or chlorides) under basic conditions (e.g., K₂CO₃ in DMF).

- Catalytic methods : Palladium-mediated cross-coupling for regioselective introduction of the aminopropyl group .

Q. What solvents and conditions optimize the stability of this compound during storage?

- Storage : -20°C under inert gas (argon/nitrogen) to prevent oxidation of the amine groups.

- Solvents : Use polar aprotic solvents (e.g., DMSO, DMF) to minimize hydrolysis. Avoid acidic conditions to prevent nitro group reduction .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions involving the nitro group be resolved?

Discrepancies may arise from competing reaction pathways (e.g., nitro reduction vs. alkylation). Methodological approaches include:

- Kinetic studies to identify rate-determining steps.

- Isotopic labeling (e.g., ¹⁵N-tracers) to track nitro group behavior.

- Computational modeling (DFT) to predict electronic and steric effects .

Q. What strategies enhance the compound's utility as a precursor for glycomimetics or bioactive molecules?

- Functionalization : Reduce the nitro group to an amine (-NH₂) for conjugation with carbohydrates or peptides.

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily shield primary amines during multi-step syntheses.

- Applications : Demonstrated in glycomimetic synthesis for studying protein-carbohydrate interactions .

Q. How does the steric environment of the 3-aminopropyl group influence regioselectivity in cross-coupling reactions?

- Steric maps : Analyze using X-ray crystallography or molecular dynamics simulations.

- Catalyst screening : Test palladium/phosphine complexes (e.g., Pd(PPh₃)₄) to optimize coupling efficiency.

- Comparative studies : Contrast with analogs lacking the nitro group to isolate steric/electronic contributions .

Q. What analytical methods resolve discrepancies in purity assessments reported across studies?

- HPLC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental analysis : Validate stoichiometry (C, H, N percentages).

- TGA/DSC : Assess thermal stability and detect solvent residues .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for nitro-to-amine reductions?

- Variable factors : Catalyst loading (e.g., H₂/Pd-C vs. Zn/HCl), solvent polarity, and temperature.

- Resolution : Replicate conditions using controlled inert atmospheres and monitor reaction progress via TLC or in-situ IR .

Q. Why do biological activity assays of derivatives show variability in potency?

- Possible causes : Differences in cell permeability due to the nitro group’s hydrophilicity or stereochemical variations.

- Mitigation : Standardize assays using isogenic cell lines and include positive controls (e.g., norspermidine analogs) .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.